1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features multiple heterocyclic rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of various functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the individual heterocyclic components, followed by their sequential coupling and functionalization. Key steps might include:
- Formation of the 1,2,5-oxadiazole ring.
- Synthesis of the 1,2,4-triazole ring.
- Coupling of the triazole and oxadiazole rings through a sulfanyl linkage.
- Introduction of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity or as a ligand for binding studies.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
- 1,2,4-triazole derivatives.
- 1,2,5-oxadiazole derivatives.
- Compounds with sulfanyl linkages.
Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its heterocyclic rings and functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H9N9O3S |
---|---|
Molecular Weight |
323.29 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N9O3S/c1-17-3-11-13-9(17)22-2-4-5(8(19)20)12-16-18(4)7-6(10)14-21-15-7/h3H,2H2,1H3,(H2,10,14)(H,19,20) |
InChI Key |
HRULNCRRUBFEHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2=C(N=NN2C3=NON=C3N)C(=O)O |
Origin of Product |
United States |
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